5-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-2-6-5-8(12)11-7(10-6)3-4-9-11/h3-5,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHGWQQEMNDSPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N2C(=N1)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289935 | |
| Record name | 5-Ethylpyrazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167371-38-2 | |
| Record name | 5-Ethylpyrazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation Methods in Pyrazolo 1,5 a Pyrimidin 7 4h One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 5-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, while two-dimensional techniques reveal connectivity and spatial relationships. The pyrazolo[1,5-a]pyrimidine (B1248293) core has a distinct tautomeric structure, which has been confirmed through extensive spectroscopic analysis. nih.gov
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In ¹H NMR analysis of this compound, the spectrum reveals characteristic signals for each proton in the molecule. The ethyl group at the C5 position typically presents as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling with each other.
The protons on the heterocyclic rings also show distinct chemical shifts. Studies on related pyrazolo[1,5-a]pyrimidine systems have established a reliable method for assigning these protons. researchgate.net The proton at C6 generally appears as a singlet, while the two protons on the pyrazole (B372694) ring, H2 and H3, appear as doublets due to their coupling. The NH proton of the pyrimidinone ring typically appears as a broad singlet at a downfield chemical shift.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on data from analogous structures.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (H4) | ~11.0-12.0 | Broad Singlet | - |
| H2 | ~8.0 | Doublet | ~2.5 |
| H3 | ~6.5 | Doublet | ~2.5 |
| H6 | ~5.8 | Singlet | - |
| -CH₂- (ethyl) | ~2.7 | Quartet | ~7.5 |
| -CH₃ (ethyl) | ~1.3 | Triplet | ~7.5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. The carbonyl carbon (C7) is characteristically found at a significant downfield shift, typically in the range of 155-165 ppm. bme.hu The carbons of the pyrazole and pyrimidine (B1678525) rings resonate in the aromatic region of the spectrum.
A key aspect of the ¹³C NMR analysis is distinguishing between the substituted C5 and C7 positions. The chemical shift of the substituent's carbon atoms can be diagnostic; for instance, the methyl group in 5-methyl derivatives shows a different chemical shift compared to that in 7-methyl derivatives, a principle that extends to the ethyl substituent. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on data from analogous structures.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | ~140 |
| C3 | ~95 |
| C3a | ~150 |
| C5 | ~155 |
| C6 | ~90 |
| C7 | ~160 |
| -CH₂- (ethyl) | ~25 |
| -CH₃ (ethyl) | ~15 |
Advanced Two-Dimensional NMR Techniques
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For this compound, a cross-peak between the methylene and methyl signals of the ethyl group would be expected, confirming their connectivity. Similarly, coupling between H2 and H3 on the pyrazole ring would be observed. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon atom, such as linking the H6 signal to the C6 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity across the entire fused ring system. For example, correlations from the ethyl group's methylene protons to C5 and C6 would confirm the position of the ethyl substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding. It is particularly useful for confirming stereochemistry and regiochemistry. In related structures, NOESY has been used to determine the relative orientation of substituents. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features.
The most prominent peaks include a strong absorption band for the carbonyl (C=O) group of the pyrimidinone ring, typically appearing in the region of 1650-1660 cm⁻¹. bme.hu Another key feature is the N-H stretching vibration from the pyrimidinone ring, which is observed as a broad band around 3240 cm⁻¹. bme.hu C-H stretching vibrations from the ethyl group and the aromatic rings appear just below 3000 cm⁻¹, while C=C and C=N stretching vibrations from the heterocyclic rings contribute to the fingerprint region between 1400 and 1600 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound Data based on values reported for the pyrazolo[1,5-a]pyrimidin-7(4H)-one core. bme.hu
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | ~3244 | Medium, Broad |
| C-H (Aromatic/Olefinic) | Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium |
| C=O (Amide) | Stretch | ~1655 | Strong |
| C=N / C=C | Stretch | 1400 - 1622 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns. For this compound (molecular formula: C₈H₉N₃O), the calculated monoisotopic mass is 179.0746 g/mol .
Using a high-resolution mass spectrometer (HRMS), the experimentally measured mass can be compared to the calculated mass with high precision (typically to four decimal places), which serves as strong evidence for the molecular formula. In soft ionization techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺ at m/z 180.0824. bme.hu Analysis of the fragmentation pattern can further support the proposed structure, for example, by showing the loss of the ethyl group.
X-ray Crystallography for Solid-State Structure Determination
While NMR, IR, and MS confirm the molecular connectivity, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles.
For the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, X-ray crystallography has been crucial in confirming the exact tautomeric form, showing that the proton resides on the N4 nitrogen atom. nih.govrsc.org A crystal structure of this compound would precisely define the planarity of the fused ring system and the orientation of the ethyl substituent. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which dictate the crystal packing arrangement. This information is vital for understanding the solid-state properties of the compound and its potential interactions with biological targets.
Exploration of Biological Activities and Mechanisms of Action in Pyrazolo 1,5 a Pyrimidin 7 4h One Research Excluding Human Clinical Data
Antimicrobial Activity Studies (in vitro/in vivo models)
Derivatives of pyrazolo[1,5-a]pyrimidine (B1248293) have demonstrated considerable potential as antimicrobial agents, with research highlighting their efficacy against various bacterial and fungal pathogens.
Antibacterial Potentials
The antibacterial activity of pyrazolo[1,5-a]pyrimidine derivatives has been a significant area of investigation. Studies have shown that these compounds can exhibit a wide spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a series of novel pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antibacterial effectiveness, with many of the tested compounds showing encouraging results. nih.gov
One study highlighted a compound, 4c, which demonstrated a minimum inhibitory concentration (MIC) of 1.95 µg/mL against Escherichia coli and also acted as a potent inhibitor of MurA, an essential enzyme in bacterial cell wall biosynthesis, with an IC50 of 3.77 ± 0.2 µg/mL. nih.gov Another investigation into 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivatives revealed a good antibacterial spectrum, with MICs ranging from 0.187 to 0.50 µg/mL against various isolates. acs.org Specifically, the 5,7-dimethyl derivative was more effective against Staphylococcus aureus, Enterococcus faecalis, and Pseudomonas aeruginosa (MIC = 0.187–0.375 µg/mL) compared to its 7-hydroxy counterpart. acs.org
Furthermore, research into bis(pyrazolo[1,5-a]pyrimidines) has shown that propane- and butane-linked derivatives attached to 3-(4-methyl- or 4-methoxybenzyl) units displayed the best antibacterial activity, with MIC and minimum bactericidal concentration (MBC) values as low as 2.5 and 5.1 μM, respectively. nih.gov The initial screening of sixteen pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine derivatives identified five compounds with significant bactericidal effects against six clinically isolated multidrug-resistant strains when compared to standard antibiotics. acs.org
Table 1: Antibacterial Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Bacterial Strain | Activity (MIC/MBC) | Reference |
| 4c | Escherichia coli | MIC = 1.95 µg/mL | nih.gov |
| 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine | S. aureus, E. faecalis, P. aeruginosa | MIC = 0.187–0.375 µg/mL | acs.org |
| Propane- and butane-linked bis(pyrazolo[1,5-a]pyrimidines) | Various strains | MIC up to 2.5 µM, MBC up to 5.1 µM | nih.gov |
Antitubercular Activity and Mode of Action Profiling
The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a promising starting point for the development of new antituberculosis agents. researchgate.netrsc.org High-throughput screening of small-molecule libraries identified a compound with this core structure as a hit against Mycobacterium tuberculosis (Mtb). nih.gov Subsequent research has focused on synthesizing and evaluating a library of analogues to understand the structure-activity relationships (SAR) and improve antitubercular activity. nih.govnih.gov
Several studies have reported pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives with moderate antitubercular activities. nih.gov Interestingly, even compounds with similar scaffolds can exhibit different modes of action. nih.gov For example, resistance to some of these compounds was conferred by a mutation in a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase (Rv1751), which led to the compound's breakdown. researchgate.netrsc.org This finding underscores the importance of mechanistic studies alongside chemical similarity. researchgate.netrsc.org Other proposed mechanisms of action for compounds with this core structure have included interference with cell-wall biosynthesis, isoprene (B109036) biosynthesis, or iron uptake; however, for some derivatives, these mechanisms were not the primary mode of action. researchgate.netrsc.org Some of the most promising hits have shown low cytotoxicity and good activity against Mtb within macrophages. nih.govnih.gov
Antifungal Activity Investigations
The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for its antifungal properties. acs.org A number of synthesized pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been tested against various fungal species. nih.gov For example, a study involving the synthesis of 5,6-diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines showed their potential against several phytopathogenic fungi. nih.gov
Specifically, one 5,6-diarylpyrazolo[1,5-a]pyrimidine derivative demonstrated activity against Cytospora sp. with an IC50 value of 44.83 ± 0.53 μg/mL. nih.gov A 6,7-diarylpyrazolo[1,5-a]pyrimidine derivative was found to inhibit the growth of both Cytospora sp. and Fusarium solani with IC50 values of 27.32 and 21.04 μg/mL, respectively. nih.gov Another derivative containing a 4-trifluoromethyl group was particularly effective against Alternaria solani, with an IC50 of 20.64 ± 1.05 μg/mL, suggesting that the trifluoromethyl group may be a key feature for inhibiting this fungus. nih.gov
Table 2: Antifungal Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Type | Fungal Species | Activity (IC50) | Reference |
| 5,6-diarylpyrazolo[1,5-a]pyrimidine | Cytospora sp. | 44.83 ± 0.53 μg/mL | nih.gov |
| 6,7-diarylpyrazolo[1,5-a]pyrimidine | Cytospora sp. | 27.32 μg/mL | nih.gov |
| 6,7-diarylpyrazolo[1,5-a]pyrimidine | Fusarium solani | 21.04 μg/mL | nih.gov |
| 4-trifluoromethyl derivative | Alternaria solani | 20.64 ± 1.05 μg/mL | nih.gov |
Antiviral Activity Research (e.g., against HCV NS5B RNA-dependent RNA polymerase)
The pyrazolo[1,5-a]pyrimidine scaffold has shown potential as a source of antiviral agents. A series of 4H-pyrazolo[1,5-a]pyrimidin-7-one derivatives were synthesized and evaluated for their ability to inhibit the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. nih.gov A number of these compounds demonstrated potent activity in enzymatic assays, highlighting the potential of this chemical class in the development of novel antiviral therapies. nih.gov The pyrazole scaffold, in general, has been recognized for its antiviral properties against a range of viruses, including HCV. merckmillipore.com
Enzyme Inhibition Studies
A significant body of research has focused on the ability of pyrazolo[1,5-a]pyrimidine derivatives to act as enzyme inhibitors, particularly targeting kinases involved in cell signaling and disease progression.
Kinase Inhibition Mechanisms (e.g., CDK, CK2, EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1, Pim-1)
The pyrazolo[1,5-a]pyrimidine framework is a well-established scaffold for the development of potent and selective kinase inhibitors. nih.govrsc.org A recent review highlighted the application of these compounds as inhibitors for a wide range of kinases, including CK2, EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1, and Pim-1. nih.gov
CDK Inhibition: The pyrazolo[1,5-a]pyrimidine core has been successfully utilized to develop potent and selective inhibitors of cyclin-dependent kinases (CDKs). rsc.org These compounds have shown the ability to inhibit CDK2 and have been investigated for their antiproliferative activity. researchgate.net
CK2 Inhibition: Researchers have explored the pyrazolo[1,5-a]pyrimidine hinge-binding moiety for the creation of selective casein kinase 2 (CK2) inhibitors. nih.govbiorxiv.org Optimization of this scaffold, including macrocyclization, has led to compounds with high in vitro potency and selectivity for CK2. nih.govbiorxiv.org
EGFR Inhibition: While research on direct inhibition of EGFR by 5-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is limited, the broader pyrazolo[3,4-d]pyrimidine class has been investigated as EGFR inhibitors. tandfonline.com
B-Raf Inhibition: The pyrazolo[1,5-a]pyrimidine scaffold has been the subject of continued optimization efforts to develop B-Raf kinase inhibitors. nih.gov Structure-guided design has led to the identification of lead compounds with enhanced enzyme and cellular potency, while maintaining good selectivity. nih.gov Some of these inhibitors have been shown to bind to B-Raf kinase without forming a traditional hinge-binding hydrogen bond. researchgate.net
MEK Inhibition: The inhibitory effects of pyrazolo[1,5-a]pyrimidines on MEK kinases have been noted as particularly relevant in the context of melanoma. nih.gov
PDE4 Inhibition: A series of pyrazolo[1,5-a]pyrimidines has been identified with moderate activity as phosphodiesterase 4 (PDE4) inhibitors. nih.gov Optimization of the initial hits led to compounds with high in vitro activity, and further cyclization of the primary amide to the 5-position of the scaffold resulted in a significant enhancement in activity and cellular potency. nih.gov
BCL6 Inhibition: A pyrazolo[1,5-a]pyrimidine series of B-cell lymphoma 6 (BCL6) binders was identified through a fragment screen and a virtual screen. nih.gov Through structure-based drug design, the binding affinity was dramatically increased. nih.gov
DRAK1 Inhibition: A pyrazolo[1,5-a]pyrimidine-based macrocyclic scaffold was optimized to develop highly selective inhibitors of serine/threonine kinase 17A (death-associated protein kinase-related apoptosis-inducing protein kinase 1 or DRAK1). nih.govacs.org
Pim-1 Inhibition: The pyrazolo[1,5-a]pyrimidine scaffold has been used as a template to develop potent, pan-Pim kinase inhibitors. nih.gov
Table 3: Kinase Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives
| Kinase Target | Key Findings | Reference(s) |
| CDK | Potent and selective inhibitors developed. | rsc.orgresearchgate.net |
| CK2 | High in vitro potency and selectivity achieved through scaffold optimization. | nih.govbiorxiv.org |
| B-Raf | Enhanced enzyme and cellular potency with good selectivity. | researchgate.netnih.gov |
| MEK | Noted as relevant for melanoma treatment. | nih.gov |
| PDE4 | High in vitro activity achieved through optimization and cyclization. | nih.gov |
| BCL6 | High-affinity binders developed from initial fragment screen hits. | nih.gov |
| DRAK1 | Highly selective macrocyclic inhibitors developed. | nih.govacs.org |
| Pim-1 | Potent, pan-Pim kinase inhibitors identified. | nih.gov |
Other Enzymatic Target Modulations (e.g., RNA polymerase)
Derivatives of the 4H-pyrazolo[1,5-a]pyrimidin-7-one scaffold have been identified as potent inhibitors of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. nih.gov A series of these compounds demonstrated significant activity in enzymatic assays, highlighting their potential as antiviral agents through the inhibition of viral RNA replication. nih.gov Further research into novel pyrazolo[1,5-a]pyrimidines has also pointed to their role as RNA polymerase inhibitors. researchgate.net In one study, compound 7b, a pyrazolo[1,5-a]pyrimidine derivative, exhibited more potent inhibition of RNA polymerase than the reference drug Rifampicin, with an IC50 value of 0.213 µg/ml compared to 0.244 µg/ml for Rifampicin. researchgate.net
Anticancer Research in Cell Line Models (e.g., HCT-116 colorectal carcinoma)
The anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives have been investigated across various cancer cell lines. capes.gov.brrsc.org These compounds have shown promise as inhibitors of protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in cancer. nih.govrsc.org
In studies involving the human colon cancer cell line HCT-116, several pyrazolo[1,5-a]pyrimidine derivatives have demonstrated notable cytotoxic activity. capes.gov.brrhhz.netresearchgate.net For instance, certain isopropyl pyrazolo[1,5-a]pyrimidine carbamates and 5-(naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide have shown good potency against HCT-116 cells. rhhz.netresearchgate.net One study reported that a novel series of pyrazolo[1,5-a]pyrimidine-3-carbonitriles exhibited significant in vitro activity against the HCT-116 cell line, with one compound in particular displaying a remarkably low IC50 value of 0.0020 μM. eurjchem.com
Further research has shown that the substitution pattern on the pyrazolo[1,5-a]pyrimidine ring significantly influences the anticancer activity. rhhz.net For example, the position of a chlorine atom on an aryl substituent was found to affect the antitumor activity against HCT-116 and PC-3 (prostate adenocarcinoma) cell lines. rhhz.net Derivatives with a chlorine atom at the 2-position were generally more active than those with the same substituent at the 3- or 4-positions. rhhz.net
The proposed mechanisms for the anticancer effects of these compounds include the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and apoptosis, as well as the suppression of signaling pathways like the ERK signaling pathway. nih.gov
Table 1: Anticancer Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives in HCT-116 Cell Line
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative 14a | 0.0020 | eurjchem.com |
| Tubulin polymerization inhibitor (compound 2) | 0.53 | nih.gov |
| Indolyl-pyrimidine hybrid (Compound 60) | 6.6 | ekb.eg |
| nih.govnih.govacs.orgTriazolo[1,5-a]pyrimidine indole (B1671886) derivative H12 | 9.58 | nih.gov |
Anti-inflammatory Activity Assessment
The pyrazolo[1,5-a]pyrimidine scaffold is a foundation for compounds with significant anti-inflammatory properties. nih.gov Research has shown that derivatives of this structure can modulate inflammatory responses both in vitro and in vivo. nih.gov
A series of pyrazolo[1,5-a]pyrimidin-7-ones were synthesized and evaluated for their anti-inflammatory effects. nih.gov One notable compound, 4,7-dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one (7c), demonstrated potent pharmacological activity in both in vivo models, such as carrageenan-induced rat paw edema and pleurisy, and in vitro assays. nih.gov The anti-inflammatory actions of these compounds are thought to be linked to their ability to inhibit leukotriene and/or prostaglandin (B15479496) biosynthesis with varying degrees of selectivity. nih.gov
More recent studies on 2-substituted-4,7-dihydro-4-ethylpyrazolo[1,5-a]pyrimidin-7-ones have explored their effects on macrophage polarization. In a model using LPS-stimulated macrophages, two compounds were found to inhibit the nuclear translocation of Nrf2, a key regulator of the antioxidant response. nih.gov One of these compounds, a pyridine-containing derivative, also promoted the shift of macrophages from a pro-inflammatory M1 phenotype to a pro-resolving M2 phenotype. nih.gov This was evidenced by the downregulation of M1 markers like CD80 and iNOS, and the upregulation of M2 markers such as CD163 and TGFβ1. nih.gov
Anxiolytic and Sedative Activity Research
The structural similarity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones to known ligands of the GABA-A receptor has prompted investigations into their potential anxiolytic and sedative effects. nih.gov A study focused on a series of 6-phenyl- and 6-benzylpyrazolo[1,5-a]pyrimidin-7(4H)-ones, which were designed based on their relationship to pyrazolobenzotriazine (PBT) and pyrazoloquinazoline (PQ) scaffolds known to interact with GABA-A receptors. nih.gov
In vitro evaluation of their affinity for GABA-A receptor subtypes revealed that these compounds could act as ligands for this receptor. nih.gov Preliminary pharmacological studies on one of the synthesized compounds, a 6-benzyl derivative (3g), indicated an anxiolytic-like effect at specific concentrations. nih.gov This research suggests that the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold is a promising starting point for the development of new agents targeting the GABAergic system for the management of anxiety. nih.govresearchgate.net
Antischistosomal Activity
Derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. nih.gov In one study, a range of 7-hydroxypyrazolo[1,5-a]pyrimidines, 7-mercaptopyrazolo[1,5-a]pyrimidines, and 4-alkylpyrazolo[1,5-a]pyrimidin-7-ones were tested. nih.govacs.org
The in vitro results showed that the 7-mercaptopyrazolo[1,5-a]pyrimidines exhibited the most significant antischistosomal activity. nih.gov Specifically, two compounds from this series were lethal to the parasites at a concentration of 100 micrograms/mL after only one hour of exposure. nih.gov The 7-hydroxypyrazolo[1,5-a]pyrimidines were found to be less active in comparison. nih.gov It is important to note that none of the compounds that showed in vitro activity demonstrated efficacy in in vivo models of S. mansoni infection. nih.gov
Other Relevant Biological Systems Investigations (e.g., iron homeostasis in mycobacteria)
The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a potential lead for antitubercular agents through high-throughput screening. nih.govacs.orgacs.org Some derivatives sharing this core structure were initially thought to exert their antimycobacterial effect by interfering with iron homeostasis. nih.govacs.org Iron is an essential nutrient for Mycobacterium tuberculosis, and its acquisition is crucial for the bacterium's survival and virulence. nih.gov
However, further investigation into a series of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues revealed that their antitubercular activity was not related to the disruption of iron homeostasis. nih.gov Experiments showed that unlike the iron chelator desferrioxamine, these compounds did not inhibit iron uptake in M. tuberculosis. nih.gov This finding suggests that while the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold is a promising starting point for developing new antitubercular drugs, the mechanism of action can vary among different derivatives and is not necessarily linked to iron metabolism. nih.gov Resistance to some of these compounds was instead conferred by a mutation in a flavin adenine dinucleotide (FAD)-dependent hydroxylase. acs.org
Future Research Directions and Research Applications of Pyrazolo 1,5 a Pyrimidin 7 4h One Scaffolds
Development of Novel Synthetic Pathways and Green Chemistry Innovations
The synthesis of pyrazolo[1,5-a]pyrimidines has evolved significantly, with ongoing research focused on creating more efficient, scalable, and environmentally friendly methods. nih.gov A cornerstone strategy is the one-step cyclocondensation reaction between 5-aminopyrazoles and β-ketoesters or their equivalents. acs.orgnih.govsciencepublishinggroup.com This method is widely used for generating the core pyrazolo[1,5-a]pyrimidin-7(4H)-one structure. acs.orgnih.gov
In the pursuit of greener chemistry, researchers have developed innovative approaches to minimize environmental impact. bme.hubme.hu One such advancement involves the use of ultrasonic irradiation in aqueous media, which serves as a cleaner alternative to traditional organic solvents. bme.hubme.hursc.org For instance, a green synthetic strategy utilizes KHSO₄ in an aqueous ethanol (B145695) solution under ultrasound to facilitate the reaction between aminopyrazoles and alkynes, producing pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in good yields. bme.hubme.hu Other green methods include solvent-free reactions driven by microwave irradiation or the use of recyclable catalysts like Amberlite IR-120H resin. rsc.orgbyu.eduresearchgate.net These techniques not only reduce solvent waste but also enhance energy efficiency and atom economy. rsc.org The continued development of such novel synthetic methodologies is crucial for expanding the chemical space of pyrazolo[1,5-a]pyrimidines for therapeutic applications. nih.gov
Exploration of New Biological Targets and Pathways
The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a potent inhibitor for a multitude of biological targets, making it a focal point for drug discovery in various disease areas. nih.govacs.orgrsc.org Initially identified through high-throughput screening as a potential antitubercular agent, derivatives of this scaffold have shown activity against Mycobacterium tuberculosis (Mtb). acs.orgnih.govacs.org Some analogues interfere with iron homeostasis in mycobacteria, while others are active against slowly replicating Mtb, indicating they inhibit targets crucial for survival under diverse growth conditions. acs.orgnih.gov
Beyond infectious diseases, this scaffold is a cornerstone in oncology research, particularly as protein kinase inhibitors. nih.govrsc.orgrsc.orgresearchgate.net These compounds can act as ATP-competitive or allosteric inhibitors of various kinases that are frequently dysregulated in cancer. nih.govrsc.orgresearchgate.net Key targets include:
Cyclin-Dependent Kinases (CDKs) : Derivatives have been developed to block CDK2, an enzyme critical for cell cycle progression, thereby inhibiting cancer cell proliferation. ekb.egekb.eg
Pim-1 Kinase : Identified through virtual screening, pyrazolo[1,5-a]pyrimidine (B1248293) compounds have been optimized as potent and selective inhibitors of Pim-1, a kinase involved in cancer cell survival and proliferation. nih.gov
Phosphoinositide 3-Kinase δ (PI3Kδ) : A library of 5-indole-pyrazolo[1,5-a]pyrimidine derivatives has yielded highly potent and selective inhibitors of PI3Kδ, a key signaling protein in immune cells, with potential applications in inflammatory diseases like asthma. nih.govmdpi.com
Lysine-Specific Demethylase 5 (KDM5) : Structure-based design has led to potent and orally bioavailable KDM5 inhibitors from a pyrazolo[1,5-a]pyrimidin-7(4H)-one lead, providing tools to study epigenetic mechanisms in drug resistance. nih.govresearchgate.net
Aryl Hydrocarbon Receptor (AHR) : Virtual screening identified pyrazolo[1,5-a]pyrimidine-based AHR antagonists, which were optimized to achieve low nanomolar potency, highlighting AHR as a promising cancer therapy target. rsc.org
Hepatitis C Virus (HCV) Polymerase : A series of 4H-pyrazolo[1,5-a]pyrimidin-7-one derivatives demonstrated potent inhibitory activity against the HCV NS5B RNA-dependent RNA polymerase in enzymatic assays. nih.gov
The broad and potent biological activity of this scaffold ensures that future research will continue to uncover new targets and pathways, further solidifying its importance in medicinal chemistry. nih.govrsc.org
Table 1: Selected Biological Targets of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
Compound/Derivative Series Biological Target Therapeutic Area Key Findings Reference Pyrazolo[1,5-a]pyrimidin-7(4H)-ones Mycobacterium tuberculosis Infectious Disease Identified as potential antitubercular leads with various modes of action. [2, 7] Pyrazolo[1,5-a]pyrimidine derivatives CDK2 Kinase Oncology Compound 5b showed promising antitumor potency against HCT-116 cell line (IC50 = 8.64 µM). nih.gov 5-indole-pyrazolo[1,5-a]pyrimidine derivatives PI3Kδ Inflammation/Asthma Compound CPL302253 (54) is a potent inhibitor with an IC50 of 2.8 nM. sciencepublishinggroup.com Pyrazolo[1,5-a]pyrimidine compounds Pim-1 Kinase Oncology Hit compound 1 had an IC50 of 45 nM against Pim-1. bme.hu Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives KDM5 Oncology Compound 48 showed improved cell potency (EC50 = 0.34µM) and excellent PK profile. researchgate.net Pyrazolo[1,5-a]pyrimidine derivatives Aryl Hydrocarbon Receptor (AHR) Oncology Optimized antagonist 7a reached an IC50 of 31 nM.
Application in Chemical Biology Probes and Tools
The potent and often selective nature of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives makes them excellent candidates for chemical biology probes. These molecular tools are designed to interact with specific biological targets, allowing researchers to investigate complex cellular processes. For example, the development of potent and selective KDM5 inhibitors from this scaffold provides a robust chemical probe to study the biological functions of KDM5 histone demethylases in vivo. nih.gov Such probes are critical for dissecting the role of epigenetics in disease and exploring mechanisms of drug resistance. nih.govresearchgate.net
Furthermore, derivatives of this scaffold have been used to probe the mechanisms of action against pathogens like Mycobacterium tuberculosis. acs.orgnih.gov By studying how structural modifications affect antitubercular activity and identifying the genetic basis of resistance, researchers can elucidate the specific pathways targeted by these compounds. nih.gov Molecular docking studies, often used in conjunction with synthesis, help to investigate the binding modes of these compounds with their target enzymes, such as CDK2, providing a deeper understanding of the molecular interactions that drive their biological effects. ekb.eg
Design of Structure-Based Research Tools for Biological Systems
The design of advanced research tools based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold is heavily reliant on structure-activity relationship (SAR) studies and structure-based design approaches. nih.govrsc.orgresearchgate.net SAR studies systematically explore how modifying substituents at different positions on the pyrazolopyrimidine core affects biological activity, selectivity, and pharmacokinetic properties. rsc.orgresearchgate.net
For instance, in the development of antitubercular agents, a library of 27 analogues was synthesized to explore the SAR of the core scaffold. acs.orgnih.gov It was found that methylating the oxygen (O-Me) or nitrogen (N-Me) of the pyrimidinone ring resulted in a loss of activity, highlighting the importance of the specific tautomeric form and hydrogen bonding capabilities for biological function. acs.orgnih.gov Similarly, in the design of PI3Kδ inhibitors, SAR studies revealed that introducing an indole (B1671886) group at the C5 position could form an additional hydrogen bond, significantly enhancing selectivity for the δ isoform. nih.gov
X-ray crystallography has been instrumental in elucidating the binding modes of these inhibitors, providing atomic-level insights that guide further optimization. acs.orgnih.govnih.gov This structural information, combined with computational modeling and docking studies, enables a rational, structure-based approach to designing more potent and selective research tools. ekb.egnih.govnih.gov This iterative process of design, synthesis, and testing is crucial for developing next-generation probes to explore biological systems with greater precision. nih.gov
Table 2: List of Mentioned Compounds
Compound Name/Identifier Scaffold/Class 5-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one Pyrazolo[1,5-a]pyrimidin-7(4H)-one Compound 1 (Pim-1 inhibitor) Pyrazolo[1,5-a]pyrimidine Compound 5b (CDK2 inhibitor) Pyrazolo[1,5-a]pyrimidine Compound 7a (AHR antagonist) Pyrazolo[1,5-a]pyrimidine Compound 48 (KDM5 inhibitor) Pyrazolo[1,5-a]pyrimidin-7(4H)-one CPL302253 (54) 5-indole-pyrazolo[1,5-a]pyrimidine Doxorubicin Anthracycline
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 5-aminopyrazoles with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) under acidic conditions (e.g., acetic acid) at reflux temperatures (100–120°C for 6–24 hours). For example, ethyl 3-oxo-3-phenylpropanoate reacts with 3-ethyl-1H-pyrazol-5-amine in acetic acid to yield pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives . Purification often involves trituration with ethyl acetate or THF/petroleum ether mixtures. Yield optimization may require adjusting stoichiometry, solvent polarity, or reaction time .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodology :
- 1H NMR : Key signals include the NH proton at δ ~12.4 ppm (disappears upon deuteration) and aromatic protons between δ 6.9–8.9 ppm. Substituents like ethyl groups appear as triplets (δ ~1.3 ppm) and quartets (δ ~2.3–4.5 ppm) .
- 13C NMR : Carbonyl carbons resonate at δ ~159–165 ppm, while pyrimidine/pyrazole carbons appear between δ 85–160 ppm .
- IR : Strong absorption bands at ~1670 cm⁻¹ (C=O stretch) and ~3244 cm⁻¹ (N-H stretch) confirm the lactam structure .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, THF) and acetic acid. Stability studies show degradation under strong acids/bases or prolonged UV exposure. Storage recommendations: −20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How do substituent modifications at the 2-, 3-, and 5-positions influence biological activity in pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives?
- Methodology :
- Case Study : Introducing a 4-fluorophenyl group at position 3 enhances antibacterial activity by increasing lipophilicity and target binding (e.g., mycobacterial ATP synthase inhibition) .
- Data-Driven Design : Quantitative Structure-Activity Relationship (QSAR) models correlate electron-withdrawing groups (e.g., trifluoromethyl) at position 5 with antitumor activity (IC₅₀ values <10 µM in glioblastoma models) .
- Contradictions : Ethyl/methyl groups at position 2 may reduce cytotoxicity compared to bulkier tert-butyl groups, suggesting steric hindrance impacts target engagement .
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values) for this compound?
- Methodology :
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities like unreacted 5-aminopyrazole can artificially inflate IC₅₀ values .
- Assay Standardization : Compare results across cell lines (e.g., HEK293 vs. U87MG) and protocols (e.g., MTT vs. ATP-based assays). For example, synergistic effects with cold atmospheric plasma reduce IC₅₀ by 50% in glioblastoma models .
- Crystallography : Resolve stereochemical ambiguities via single-crystal X-ray diffraction to confirm active conformers .
Q. What mechanistic insights exist for its role in inhibiting epigenetic targets like KDM5B?
- Methodology :
- Enzyme Assays : Measure demethylase inhibition using α-ketoglutarate competition assays. Pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffolds show KDM5B inhibition (Ki ~0.2 µM) by chelating Fe²⁺ in the catalytic site .
- Docking Studies : Molecular dynamics simulations reveal hydrogen bonding with Asn575 and hydrophobic interactions with Phe557 in KDM5B .
- In Vivo Validation : Oral bioavailability studies in murine models show brain penetration (Cmax = 1.2 µM at 50 mg/kg), supporting its use in neuroepigenetics .
Q. How can analytical methods be developed to quantify trace impurities in synthesized batches?
- Methodology :
- LC-HRMS : Use a BEH C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Detect impurities (e.g., 5-aminopyrazole byproducts) at m/z 150.0662 [M+H]+ .
- Forced Degradation : Expose the compound to heat (60°C), light (UV 254 nm), and acidic/alkaline conditions to identify degradation pathways. Major degradants include ring-opened amides (confirmed via HRMS/MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
